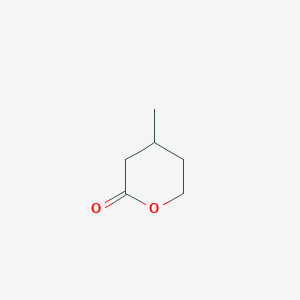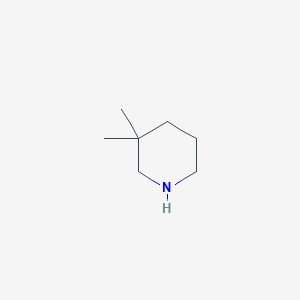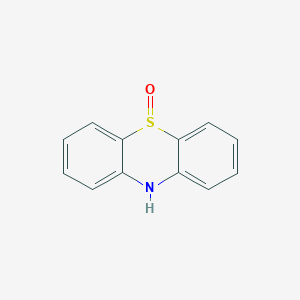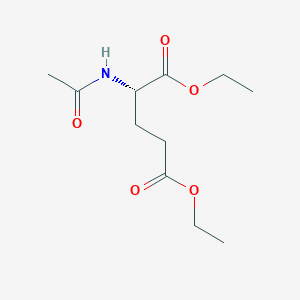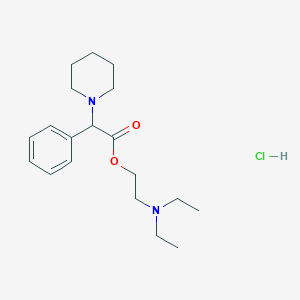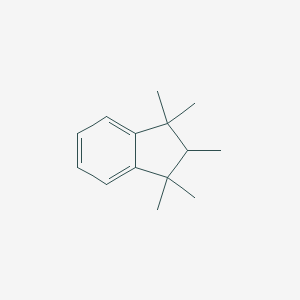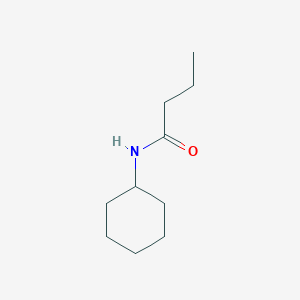![molecular formula C15H14 B075713 [(1S,2S)-2-phenylcyclopropyl]benzene CAS No. 1138-47-2](/img/structure/B75713.png)
[(1S,2S)-2-phenylcyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-phenylcyclopropyl]benzene is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclopropanation of Styrene Derivatives: : One common method involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, yielding the desired cyclopropylbenzene derivative.
-
Grignard Reaction: : Another approach involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by a Friedel-Crafts alkylation to introduce the second phenyl group.
Industrial Production Methods
Industrial production of [(1S,2S)-2-phenylcyclopropyl]benzene may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : [(1S,2S)-2-phenylcyclopropyl]benzene can undergo oxidation reactions to form cyclopropyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of cyclopropyl alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the introduction of various functional groups such as nitro, halogen, or alkyl groups. Reagents like nitric acid, halogens, and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols, cyclopropyl alkanes.
Substitution: Nitro-substituted, halogen-substituted, and alkyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
[(1S,2S)-2-phenylcyclopropyl]benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its rigid and well-defined structure.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which [(1S,2S)-2-phenylcyclopropyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid cyclopropane ring can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Lacks the additional phenyl group, resulting in different chemical and physical properties.
Diphenylcyclopropane: Similar structure but with different stereochemistry, leading to variations in reactivity and applications.
Uniqueness
[(1S,2S)-2-phenylcyclopropyl]benzene is unique due to its specific stereochemistry and the presence of two phenyl groups. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
1138-47-2 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1R,2R)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
Clé InChI |
ZSIYTDQNAOYUNE-GJZGRUSLSA-N |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérique |
C1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
29881-14-9 1138-47-2 |
Synonymes |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


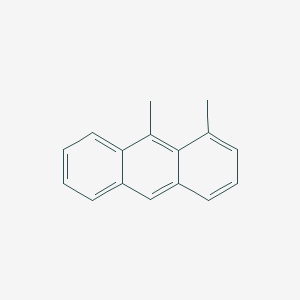
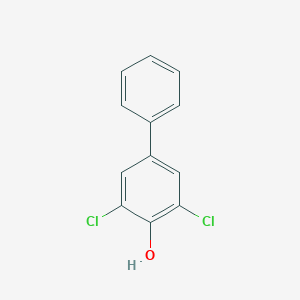
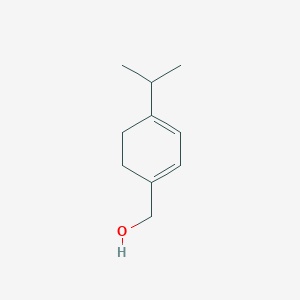
![S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate](/img/structure/B75637.png)
